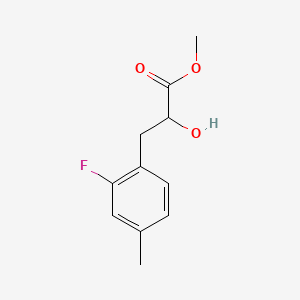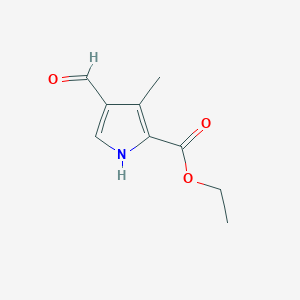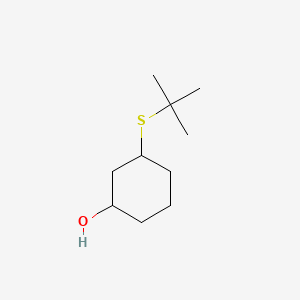
3-(tert-butylsulfanyl)cyclohexan-1-ol,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butylsulfanyl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexanol structure with a tert-butylsulfanyl group attached to the third carbon atom. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Reaction Steps: The cyclohexanone undergoes a thiol-ene reaction with tert-butylthiol in the presence of a suitable catalyst, such as a Lewis acid, to form the corresponding sulfide.
Purification: The resulting mixture is then purified to isolate the desired diastereomers.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions to achieve high yields.
Purification Techniques: Techniques such as column chromatography or crystallization are employed to obtain the pure diastereomeric mixture.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfide group.
Substitution: Substitution reactions can occur at the sulfide or hydroxyl groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction Products: Cyclohexanol derivatives.
Substitution Products: Various substituted cyclohexanols and sulfides.
科学的研究の応用
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a building block for bioactive compounds, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: It finds applications in the production of specialty chemicals and materials.
作用機序
The exact mechanism by which 3-(tert-butylsulfanyl)cyclohexan-1-ol exerts its effects depends on its specific application. Generally, it may interact with molecular targets through binding to enzymes or receptors, influencing biological pathways.
類似化合物との比較
3-(tert-Butylsulfanyl)phenol: Similar structure but with a phenolic group instead of cyclohexanol.
3-(tert-Butylsulfanyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: The presence of the cyclohexanol group in 3-(tert-butylsulfanyl)cyclohexan-1-ol distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
特性
分子式 |
C10H20OS |
|---|---|
分子量 |
188.33 g/mol |
IUPAC名 |
3-tert-butylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9,11H,4-7H2,1-3H3 |
InChIキー |
DYBWEPJTDUSHKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC1CCCC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


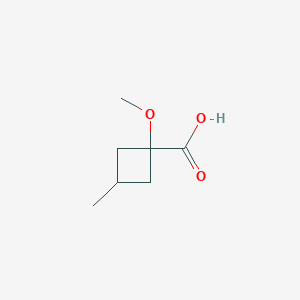
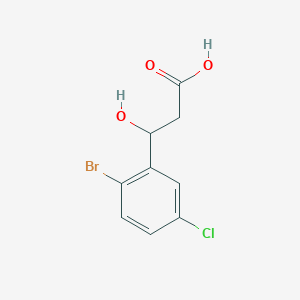
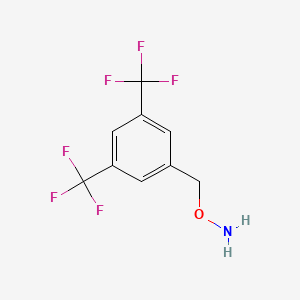
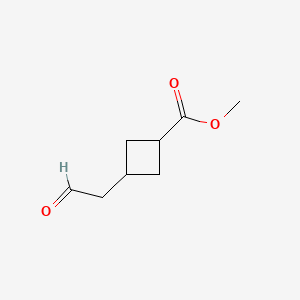
![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)
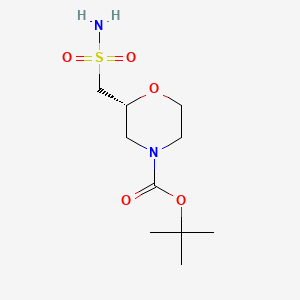
![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)
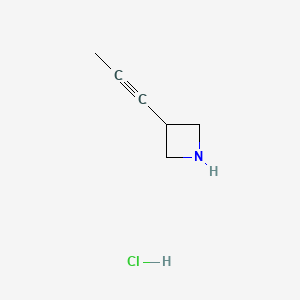
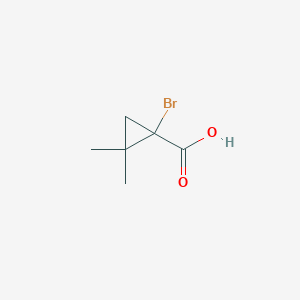
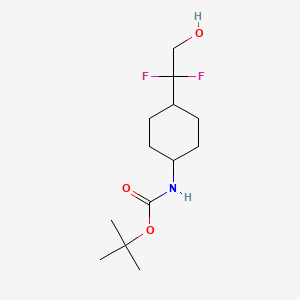
![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)
